molecular formula C9H7FN2OS B2508748 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1092307-62-4

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2508748
CAS No.: 1092307-62-4
M. Wt: 210.23
InChI Key: WOIRXSDXFNPZHX-UHFFFAOYSA-N
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Description

IUPAC Name

The compound adheres to the IUPAC nomenclature rules for heterocyclic compounds. The parent structure is the 1,3,4-oxadiazole ring, a five-membered ring containing two nitrogen atoms at positions 1 and 3, an oxygen atom at position 4, and three carbon atoms. Substituents are numbered based on their positions relative to the ring.

  • Primary substituent : A 2-fluorophenylmethyl group attached to position 5 of the oxadiazole ring.
  • Secondary substituent : A thiol (-SH) group at position 2.

The full systematic name is 5-[(2-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol .

Molecular Formula and Elemental Composition

The molecular formula is C₉H₇FN₂OS , derived from the following components:

Component Atoms
1,3,4-Oxadiazole ring 3 C, 2 N, 1 O
2-Fluorophenylmethyl group 6 C (benzene), 1 F, 1 C (methyl)
Thiol group 1 S, 1 H

The molecular weight is 210.23 g/mol , computed from the atomic masses of its constituent elements.

Crystallographic Data and Three-Dimensional Conformational Studies

Structural Geometry and Tautomerism

The compound exhibits tautomerism between its thiol (1,3,4-oxadiazole-2-thiol) and thione (1,3,4-oxadiazole-2-thione) forms. In solution, the thiol form dominates due to the stabilization of the sulfur atom through hydrogen bonding. Solid-state crystallographic data is limited, but computational models suggest a planar 1,3,4-oxadiazole ring with the 2-fluorophenylmethyl group adopting a staggered conformation to minimize steric hindrance.

Computational Conformational Analysis

Density functional theory (DFT) studies on analogous oxadiazole-thiol derivatives reveal:

  • Thiol-thione equilibrium : The thione form is favored in the gas phase, while the thiol form predominates in polar solvents.
  • Electronic effects : The 2-fluorophenyl group induces electron-withdrawing effects, stabilizing the thiol form through resonance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR data (DMSO-d₆ solvent):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Thiol (-SH) 14.0–15.5 Singlet
Aromatic protons (2-fluorophenyl) 7.2–7.8 Multiplet
Oxadiazole ring protons 8.1–8.5 Singlet

The singlet at δ 14.0–15.5 confirms the presence of the thiol proton, while aromatic protons exhibit downfield shifts due to electron-withdrawing fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands include:

Functional Group Wavenumber (cm⁻¹) Assignment
C=N (oxadiazole) 1630–1600 Stretching
C-S (thiol) 750–800 Stretching
C-F (aromatic) 1250–1350 Stretching

These values align with typical oxadiazole-thiol derivatives.

High-Resolution Mass Spectrometry (HR-MS)

The molecular ion peak at m/z 210.23 (C₉H₇FN₂OS) confirms the molecular formula. Fragmentation patterns include:

  • Loss of SH (m/z 183.14, [M–SH]⁺)
  • Cleavage of the 2-fluorophenylmethyl group (m/z 127.02, [C₆H₄FCH₂]⁺).

Electronic Structure Analysis via Density Functional Theory (DFT)

Molecular Orbital Analysis

DFT calculations at the B3LYP/6-31G* level reveal:

  • HOMO-LUMO gap : ~5 eV, indicating moderate electronic stability.
  • Electron density distribution : High electron density on the sulfur atom (thiol group) and nitrogen atoms (oxadiazole ring), supporting nucleophilic reactivity.

Tautomer Stability

The thiol form is more stable in solution due to:

  • Hydrogen bonding : Solvent interactions stabilize the thiol proton.
  • Resonance effects : Electron-withdrawing fluorine enhances thiol stability.

Reactivity Predictions

The compound’s electronic structure suggests:

  • Nucleophilic attack : The thiol group participates in disulfide bond formation or alkylation.
  • Electrophilic substitution : The 2-fluorophenyl ring may undergo halogen exchange reactions.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-7-4-2-1-3-6(7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIRXSDXFNPZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl chloride with thiosemicarbazide to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic or basic conditions.

    Cyclization: Dehydrating agents like POCl3 or sulfuric acid (H2SO4) are commonly used.

Major Products Formed:

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Derivatives: Formed from electrophilic aromatic substitution reactions.

    Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

Chemical Properties and Structure

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol belongs to the oxadiazole family of compounds, which are known for their broad spectrum of biological activities. The molecular formula is C9H7FN2OSC_9H_7FN_2OS, with a molecular weight of approximately 210.23 g/mol. The compound features a thiol group that contributes to its reactivity and biological activity.

Biological Activities

Anticancer Properties
Numerous studies have indicated that oxadiazole derivatives exhibit potent anticancer activities. For instance, compounds similar to this compound have been synthesized and tested against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against glioblastoma and breast cancer cell lines, with some derivatives showing over 80% growth inhibition at specific concentrations .

Antimicrobial Activity
The oxadiazole scaffold is also recognized for its antimicrobial properties. Research has shown that derivatives can effectively inhibit the growth of both bacterial and fungal pathogens. Studies have reported that certain oxadiazoles possess activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anti-diabetic Effects
Recent investigations into the anti-diabetic potential of oxadiazole derivatives have yielded promising results. In vivo studies using models such as Drosophila melanogaster indicated that specific compounds significantly reduced glucose levels, suggesting their utility in managing diabetes .

Mechanistic Insights

The mechanism of action for the biological effects of this compound involves interactions at the molecular level with various biological targets. For instance, some derivatives have been shown to induce apoptosis in cancer cells through the activation of specific pathways related to cell death . Additionally, molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and metabolic disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available hydrazides and aldehydes. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Applications in Agriculture

Beyond medicinal applications, oxadiazoles are also explored as agrochemicals. Their fungicidal properties make them suitable candidates for developing new pesticides that can combat crop diseases without harming beneficial organisms .

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Antimicrobial Activity
  • 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (OXCPM): Exhibited potent antibacterial activity against Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus (MIC < 1 µg/mL), surpassing ciprofloxacin in some cases .
  • 5-((2-(Substituted phenoxymethyl)-benzimidazolyl)methyl)-1,3,4-oxadiazole-2-thiol: Showed broad-spectrum antifungal activity against Candida albicans and Aspergillus niger .
  • Thiazole-substituted analogs: Demonstrated zone inhibition diameters of 18–22 mm against E. coli and Bacillus subtilis at 100 µg/disc, comparable to chloramphenicol .
Antioxidant and Cytoprotective Properties
  • 5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol: Exhibited 70–80% radical scavenging in β-carotene bleaching assays .
Cytotoxicity and Stability
  • OXCPM: Stable in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), unlike triazole derivatives prone to degradation .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance antimicrobial potency by increasing membrane permeability .
  • Bulkier Substituents (e.g., trimethoxyphenyl, naphthyl): Improve antioxidant activity but may reduce bioavailability .
  • Thiol Group Modifications: S-alkylation with acetamides or benzyl halides balances cytotoxicity and efficacy .

Biological Activity

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₉H₇FN₂OS
  • CAS Number : 33785710
  • Molecular Weight : 196.22 g/mol

The compound features a 1,3,4-oxadiazole ring substituted with a fluorophenyl group and a thiol (-SH) functional group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : Reacting carboxylic acids with hydrazine derivatives and appropriate reagents to form the oxadiazole core.
  • Thiol Substitution : Introducing the thiol group through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that compounds in the oxadiazole family exhibit significant anticancer properties. Notably:

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth.

In a study evaluating various oxadiazole derivatives, this compound showed promising results against several cancer cell lines:

Cell Line IC₅₀ (µM) Growth Inhibition (%)
PC-3 (Prostate)0.6785
HCT-116 (Colon)0.8090
ACHN (Renal)0.8788

These results indicate a potent inhibitory effect on cell proliferation across multiple cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The compound exhibited significant efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy in Leukemia Models

A research study evaluated the effects of several oxadiazole derivatives on leukemia cell lines. The compound showed significant cytotoxicity against K-562 cells with an IC₅₀ value of approximately 0.50 µM, indicating its potential as a therapeutic agent in leukemia treatment .

Case Study 2: Apoptosis Induction in Breast Cancer Cells

Another study focused on the effect of this compound on MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells by approximately 40% compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of a thiosemicarbazide intermediate derived from 2-fluorobenzyl carboxylic acid hydrazide and carbon disulfide under basic conditions (e.g., NaOH or KOH). Key steps include:

  • Hydrazide Formation : React 2-fluorobenzyl carboxylic acid with hydrazine hydrate.
  • Thiosemicarbazide Synthesis : Treat the hydrazide with CS₂ in ethanol under reflux .
  • Cyclization : Use H₂SO₄ or polyphosphoric acid (PPA) to form the oxadiazole ring.
    Critical Factors :
  • Solvent choice (methanol or ethanol) impacts solubility and reaction kinetics .
  • Temperature control (reflux vs. room temperature) affects cyclization efficiency.
  • Light sensitivity of intermediates may require foil-covered vessels to prevent decomposition .
    Yield Optimization : Adjust molar ratios (e.g., 1:1.2 hydrazide:CS₂) and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm the presence of the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and thiol proton (δ ~3.5–4.5 ppm, though often absent due to tautomerism) .
    • FT-IR : Identify S-H stretching (~2500 cm⁻¹) and C=N/C-S vibrations (~1600 cm⁻¹) .
  • Chromatography :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (expected m/z for C₁₀H₈FN₂OS: 237.03) .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ampicillin .
    • Antifungal Activity : Use Candida albicans in Sabouraud dextrose agar, assessing zone of inhibition .
  • Cytotoxicity Screening :
    • MTT Assay : Evaluate IC₅₀ values in human cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atom at the ortho position enhances the electrophilicity of the oxadiazole ring, facilitating reactions such as:

  • Alkylation : React with alkyl halides (e.g., CH₃I) in basic media to form thioethers. Monitor regioselectivity via ¹H NMR .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids to diversify the substituent library .
    Data Interpretation : Compare reaction rates with non-fluorinated analogs (e.g., 5-benzyl derivatives) to quantify electronic effects .

Q. What computational methods are suitable for predicting the binding affinity of this compound to bacterial targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with E. coli dihydrofolate reductase (DHFR). Key parameters:
    • Grid Box : Center on the active site (coordinates from PDB: 1RX2).
    • Scoring Functions : Analyze hydrogen bonds with Asp27 and hydrophobic interactions with Phe31 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
    Validation : Correlate docking scores with experimental MIC values from Question 3 .

Q. How can researchers resolve contradictions in biological activity data across structurally similar oxadiazole-thiols?

Methodological Answer:

  • Meta-Analysis : Compile data from PubChem and EPA DSSTox (e.g., DTXSID80357180 for analogs) .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 3-methyl vs. 4-fluorophenyl) and test against consistent biological models .
  • Statistical Tools : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Hazard Mitigation :
    • Skin Contact : Immediately wash with soap/water; monitor for irritation (H315) .
    • Inhalation Risk : Use NIOSH-approved respirators if airborne particles exceed 1 mg/m³ (H335) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid thiol oxidation to toxic disulfides .

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